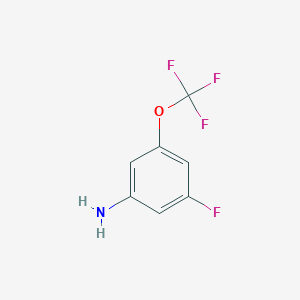

3-Fluoro-5-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCVCBKAVVNGQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of 3-Fluoro-5-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. This document is intended for researchers, synthetic chemists, and drug development professionals, offering insights into its properties, a proposed synthetic pathway, and its applications as a critical building block in modern chemistry.

Introduction: The Strategic Value of Fluorine in Molecular Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. The unique electronic properties of fluorine—its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's physicochemical and biological profile. Specifically, the trifluoromethoxy (-OCF3) group has gained prominence as a "super-methyl" bioisostere. It offers enhanced lipophilicity and metabolic stability compared to a simple methoxy group, while also being a strong electron-withdrawing group.[1] These characteristics can lead to improved membrane permeability, enhanced binding affinity to biological targets, and increased bioavailability of active pharmaceutical ingredients (APIs).[2]

This compound combines the benefits of a trifluoromethoxy group with a fluorine substituent on the aniline core. This specific substitution pattern creates a versatile chemical intermediate with distinct reactivity, making it a valuable building block for synthesizing complex, high-value molecules.

Section 1: Physicochemical and Spectroscopic Properties

Precise characterization of this compound is essential for its effective use in synthesis. The following table summarizes its key properties, based on available data for the compound and its close structural analogs.

| Property | Value | Source |

| CAS Number | 1352999-96-2 | [3][4] |

| Molecular Formula | C7H5F4NO | [3] |

| Molecular Weight | 195.12 g/mol | [3] |

| Appearance | Estimated to be a colorless to light yellow liquid or low-melting solid | Analog Data |

| Boiling Point | ~70-75 °C at 8 mmHg (estimated based on 3-(trifluoromethoxy)aniline) | [1] |

| Density | ~1.3-1.4 g/mL at 25 °C (estimated based on related anilines) | [1] |

| LogP | 2.72 | [3] |

| Purity | ≥98% (commercially available) | [3] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals. The protons on the aromatic ring will exhibit complex splitting patterns due to coupling with both the fluorine atom and each other. A broad singlet corresponding to the -NH2 protons would also be present.

-

¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon atoms bonded to fluorine and the trifluoromethoxy group exhibiting quartet splitting with a large coupling constant (J C-F) for the -OCF3 carbon.

-

¹⁹F NMR: The fluorine NMR is a critical tool for characterization. It is expected to show two distinct signals: one for the single fluorine atom on the ring and a singlet for the -OCF3 group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the exact mass of the compound.

Section 2: Proposed Synthesis of this compound

A specific, peer-reviewed synthesis for this compound is not widely published. However, a plausible and robust synthetic route can be designed based on established organofluorine chemistry methodologies. The proposed pathway starts from the commercially available 1,3-difluoro-5-nitrobenzene.

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocols

The following protocols are proposed based on analogous transformations found in the literature.[7][8][9] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nucleophilic Aromatic Substitution to form 3-Fluoro-5-nitroanisole

-

Rationale: The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution. One of the fluorine atoms can be selectively displaced by a methoxide nucleophile.

-

Protocol:

-

To a solution of 1,3-difluoro-5-nitrobenzene (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Conversion to 3-Fluoro-5-(trichloromethoxy)nitrobenzene

-

Rationale: This two-part step first converts the methoxy group into a chlorothionocarbonate, which is then chlorinated to the trichloromethoxy intermediate. This is a common strategy for preparing the precursor for trifluoromethoxylation.[8]

-

Protocol:

-

The anisole from Step 1 is first demethylated using a reagent like boron tribromide (BBr3) to yield 3-fluoro-5-nitrophenol.

-

The resulting phenol (1.0 eq) is dissolved in an inert solvent like toluene with a base such as pyridine (1.2 eq). Thiophosgene (CSCl2, 1.1 eq) is added dropwise at 0 °C. The reaction is stirred until the formation of the chlorothionocarbonate is complete.

-

The intermediate is then treated with a chlorinating agent like phosphorus pentachloride (PCl5) and heated to reflux to form the trichloromethoxy compound.[8]

-

After cooling, the reaction is carefully quenched with ice water and the product is extracted. Purification is typically achieved by distillation or chromatography.

-

Step 3: Fluorination to 3-Fluoro-5-(trifluoromethoxy)nitrobenzene

-

Rationale: The trichloromethoxy group is converted to the target trifluoromethoxy group via a halogen exchange (HALEX) reaction. Anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3) are common reagents for this transformation.[8][10]

-

Protocol:

-

In a suitable pressure-resistant reactor (e.g., Hastelloy), the trichloromethoxy compound (1.0 eq) is treated with anhydrous HF or a mixture of SbF3 and a catalytic amount of SbCl5.

-

The reaction is heated to the required temperature (typically 50-150 °C) and maintained for several hours.

-

After completion, the reaction mixture is cooled, and the excess fluorinating agent is carefully neutralized.

-

The product is isolated by extraction and purified by distillation.

-

Step 4: Reduction of the Nitro Group to form this compound

-

Rationale: The final step involves the reduction of the nitro group to the corresponding aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

The nitro compound from Step 3 (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

-

The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed.

-

The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product, this compound.

-

General Experimental Workflow

Caption: A general workflow for the synthesis and purification of organic intermediates.

Section 3: Key Applications in Research and Development

This compound is a highly valuable building block due to its unique substitution pattern, which allows for regioselective transformations.

-

Pharmaceutical Development: The aniline moiety serves as a synthetic handle for a wide range of reactions, including amide bond formation, diazotization, and transition-metal-catalyzed cross-coupling reactions. This allows for its incorporation into diverse molecular scaffolds. The presence of the -F and -OCF3 groups can enhance the drug-like properties of the final compound, leading to candidates with improved potency, selectivity, and pharmacokinetic profiles.[11]

-

Agrochemicals: In agrochemical research, trifluoromethoxy- and trifluoromethyl-containing compounds often exhibit high potency as herbicides, fungicides, or insecticides.[1][11] The metabolic stability conferred by these groups can lead to longer-lasting effects in the field.

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, such as polymers and liquid crystals, due to their unique thermal and electronic properties.

Section 4: Safety, Handling, and Storage

As with all halogenated anilines, this compound should be handled with care by trained professionals.

-

Hazard Classification: Based on data for analogous compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.

Section 5: References

-

Matrix Fine Chemicals. (n.d.). 3,5-BIS(TRIFLUOROMETHYL)ANILINE. Retrieved January 19, 2026, from [Link]

-

Google Patents. (1999). US5965775A - Process for the preparation of 3,5-difluoroaniline. Retrieved January 19, 2026, from

-

Google Patents. (2001). US6333434B1 - Preparation of trifluoromethylanilines. Retrieved January 19, 2026, from

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved January 19, 2026, from [Link]

-

Georganics Ltd. (2011). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE Safety Data Sheet. Retrieved January 19, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]

-

Postovoytenko, D., & Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7592. [Link]

-

Google Patents. (1994). US5294742A - Process for preparing 3,5-difluoroaniline. Retrieved January 19, 2026, from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1352999-96-2|this compound|BLD Pharm [bldpharm.com]

- 5. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]

- 6. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]

- 7. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 10. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: Physicochemical Properties of 3-Fluoro-5-(trifluoromethoxy)aniline

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Fluoro-5-(trifluoromethoxy)aniline is a key building block in modern medicinal chemistry and materials science. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group onto the aniline scaffold confers a unique and advantageous set of physicochemical properties. These include modulated basicity, enhanced lipophilicity, and improved metabolic stability, all of which are critical parameters in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive examination of the core physicochemical characteristics of this compound, supported by detailed, field-proven experimental protocols for their accurate determination. The methodologies presented are designed to be self-validating, ensuring the generation of robust and reproducible data essential for informed decision-making in research and development.

The Strategic Imperative of Fluorination in Drug Discovery

The deliberate introduction of fluorine and fluorinated moieties into bioactive molecules is a well-established and powerful strategy in contemporary drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's conformational preferences, metabolic stability, membrane permeability, and binding affinity for its biological target. This compound is an exemplary scaffold that leverages these "fluorine effects." The potent electron-withdrawing nature of both the fluorine and trifluoromethoxy substituents significantly reduces the basicity of the aniline nitrogen, a crucial factor in mitigating potential off-target effects and improving oral bioavailability. Concurrently, these groups substantially increase the molecule's lipophilicity, which can enhance its ability to cross cellular membranes. This guide will systematically dissect the key physicochemical properties that underpin the utility of this versatile chemical intermediate.

Fundamental Molecular and Physical Characteristics

A thorough understanding of a compound's foundational properties is the cornerstone of all subsequent experimental and computational evaluations. These basic parameters are essential for identification, quality control, and theoretical modeling.

Table 1: Core Physical and Chemical Identifiers of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅F₄NO | [1] |

| Molecular Weight | 195.12 g/mol | [1] |

| CAS Number | 1352999-96-2 | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | Not available | [3] |

| Melting Point | Not available | [3] |

| Predicted logP | 2.72 | [1] |

Bioavailability Predictors: Solubility and Partitioning Behavior

A compound's aqueous solubility and lipophilicity are paramount in determining its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For the development of orally administered therapeutics, a delicate balance between these two properties is required: sufficient aqueous solubility for dissolution in the gastrointestinal tract and adequate lipophilicity for efficient permeation across biological membranes.

Aqueous Solubility

The fluorinated and aromatic nature of this compound suggests that its aqueous solubility is limited. Accurate determination of this property is crucial for formulation development and for ensuring reliable results in biological assays.[4]

Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

This protocol describes the "gold standard" shake-flask method, which is designed to measure the true thermodynamic equilibrium solubility of a compound.[4][5]

Causality Behind Experimental Choices: The shake-flask method is favored for its accuracy because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the solvated compound.[5][6] The extended incubation period and precise temperature control are critical to ensure that the measured solubility is not an artifact of kinetic limitations.

Step-by-Step Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of a physiologically relevant buffer, such as phosphate-buffered saline (PBS, pH 7.4), within a sealed glass vial. The presence of excess solid is essential to ensure that the solution becomes saturated.

-

Equilibration: The vial is agitated on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24 to 48 hours.[7] This prolonged agitation is necessary to achieve thermodynamic equilibrium.

-

Phase Separation: Following equilibration, the vial is left undisturbed for an extended period (e.g., >24 hours) to allow for the sedimentation of the undissolved solid. Alternatively, the sample can be centrifuged at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed, taking care not to disturb the solid material. The concentration of the dissolved compound in the supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Interpretation: The concentration determined in the supernatant represents the thermodynamic aqueous solubility of the compound under the specified conditions of pH and temperature.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Shake-flask method for thermodynamic solubility.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

The partition coefficient (P), or its logarithmic form (LogP), is the most widely accepted measure of a compound's lipophilicity. It is defined as the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water at equilibrium.[8]

Experimental Protocol: LogP Determination via the Shake-Flask Method

Causality Behind Experimental Choices: This method provides a direct and unambiguous measurement of a compound's partitioning behavior between an aqueous and a lipophilic phase, yielding a highly reliable LogP value.[9][10] The pre-saturation of the solvents is a critical step to prevent volume changes during the experiment that would affect the accuracy of the final concentration measurements.

Step-by-Step Methodology:

-

Solvent Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol by vigorous mixing followed by separation overnight. This ensures that the two phases are in equilibrium before the introduction of the analyte.

-

Sample Preparation: A stock solution of this compound is prepared in the pre-saturated aqueous phase.

-

Partitioning: Equal volumes of the pre-saturated n-octanol and the aqueous stock solution are combined in a sealed vial.

-

Equilibration: The vial is agitated for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The vial is centrifuged to ensure a clean and complete separation of the n-octanol and aqueous layers.

-

Analysis: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀([Concentration in n-Octanol] / [Concentration in Aqueous Phase]).

Ionization Constant (pKa): A Determinant of In Vivo Behavior

The pKa is a measure of the acidity or basicity of a compound. For an aniline derivative, the pKa of its conjugate acid (ArNH₃⁺) is a critical parameter that dictates its ionization state at physiological pH. This, in turn, has a profound impact on its solubility, membrane permeability, and potential for interactions with biological targets. The strong electron-withdrawing nature of the fluoro and trifluoromethoxy groups is expected to significantly lower the pKa of this compound compared to unsubstituted aniline.

Experimental Protocol: pKa Determination by UV-Metric Titration

Causality Behind Experimental Choices: UV-metric titration is a highly sensitive method that is well-suited for compounds with a chromophore near the ionizable center.[11][12] It relies on the principle that the UV-Vis absorbance spectrum of a molecule changes as its ionization state is altered by changes in pH.[13] By monitoring these spectral shifts during a precise titration, an accurate pKa can be determined with a minimal amount of sample.[11][12]

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in an appropriate solvent system (e.g., a methanol/water mixture) to maintain solubility across the required pH range.

-

Instrumentation Setup: An automated titrator is coupled with a UV-Vis spectrophotometer equipped with a fiber-optic probe, which is immersed in the sample solution.

-

Titration Procedure: The sample solution is titrated with a standardized acidic solution (e.g., 0.1 M HCl) followed by a back-titration with a standardized basic solution (e.g., 0.1 M NaOH). UV-Vis spectra are recorded at small, regular pH intervals throughout the entire titration process.

-

Data Analysis: The changes in absorbance at specific wavelengths are plotted against the corresponding pH values. Specialized software is then used to fit this data to the Henderson-Hasselbalch equation, allowing for the precise calculation of the pKa value.[14]

Diagram 2: Conceptual Framework for pKa Determination by UV-Metric Titration

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1352999-96-2|this compound|BLD Pharm [bldpharm.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aqueous Solubility Assay | Bienta [bienta.net]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 14. mt.com [mt.com]

An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethoxy)aniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-5-(trifluoromethoxy)aniline, a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. Due to its unique substitution pattern, combining the electronic effects of a fluorine atom and a trifluoromethoxy group, this molecule presents a valuable scaffold for the development of novel therapeutics and functional materials. This document will cover its chemical identity, physicochemical properties, proposed synthesis, and potential applications, with a focus on the practical insights relevant to researchers in the field.

While this compound is a specific chemical entity, it is often handled and sold in its more stable hydrochloride salt form. This guide will primarily focus on the free aniline, while also providing information on its hydrochloride salt, including its distinct CAS number.

Chemical Identity and Physicochemical Properties

The structural features of this compound, specifically the presence of both a fluorine and a trifluoromethoxy group on the aniline ring, are key to its utility. The trifluoromethoxy group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic and acts as a strong electron-withdrawing group, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom further modulates the electronic environment and can participate in hydrogen bonding, offering another point of interaction with biological targets.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1352999-96-2 | [1] |

| Molecular Formula | C₇H₅F₄NO | [1] |

| Molecular Weight | 195.12 g/mol | [1] |

| Appearance | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Not specified | - |

Hydrochloride Salt:

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | - |

| CAS Number | 2703756-87-8 | [2][3][4][5] |

| Molecular Formula | C₇H₆ClF₄NO | [3][5] |

| Molecular Weight | 231.57 g/mol | [3][5] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups and the electron-donating effect of the amino group. The amino protons will likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven signals. The carbon atoms attached to the fluorine and trifluoromethoxy groups will exhibit characteristic couplings (C-F and C-O-C-F). The chemical shift of the carbon bearing the trifluoromethoxy group will be significantly influenced by the quadrupolar effect of the fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is anticipated to show two signals: one for the fluorine atom directly attached to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and C-O-C stretching of the ether linkage.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.12 m/z). Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or other characteristic fragments.

Synthesis of this compound

A plausible synthetic route to this compound, based on established organic chemistry principles, is proposed below. This multi-step synthesis involves the introduction of the key functional groups onto a benzene ring, culminating in the formation of the target aniline.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Sciencemadness Discussion Board - Aniline from Aniline Hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. 3-氟-5-(三氟甲氧基)苯胺盐酸盐 - CAS:2703756-87-8 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Fluoro-5-(trifluoromethoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethoxy)aniline is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts unique electronic properties, lipophilicity, and metabolic stability to molecules incorporating this moiety. As such, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, drawing upon established spectroscopic principles and comparative data from structurally related compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name 3-fluoro-5-(trifluoromethoxy)benzenamine, is characterized by a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and a trifluoromethoxy group (-OCF₃) at positions 1, 3, and 5, respectively. This substitution pattern dictates a specific set of spectroscopic characteristics that will be explored in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of an aromatic compound provides information about the number, environment, and connectivity of protons attached to the aromatic ring. For this compound, three distinct signals are expected in the aromatic region (typically δ 6.0-8.0 ppm). The amino group protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 6.5 - 6.7 | triplet (t) or doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-4 | 6.3 - 6.5 | triplet (t) or doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 6.2 - 6.4 | triplet (t) | J(H-H) ≈ 2-3 Hz |

| -NH₂ | 3.5 - 4.5 | broad singlet (br s) | - |

Causality behind Predictions: The electron-donating amino group will shield the aromatic protons, shifting them upfield. The electronegative fluorine and trifluoromethoxy groups will have a deshielding effect, but the overall shifts will be a balance of these influences. The splitting patterns arise from coupling between the aromatic protons (meta-coupling, ³JHH) and coupling to the fluorine atom (³JHF and ⁴JHF).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each carbon. However, coupling to fluorine is still observed.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 (-NH₂) | 148 - 152 | doublet (d) | ²J(C-F) ≈ 10-15 Hz |

| C-2 | 100 - 105 | singlet (s) | - |

| C-3 (-F) | 160 - 165 | doublet (d) | ¹J(C-F) ≈ 240-250 Hz |

| C-4 | 105 - 110 | doublet (d) | ⁴J(C-F) ≈ 2-4 Hz |

| C-5 (-OCF₃) | 150 - 155 | quartet (q) | ²J(C-F) ≈ 2-4 Hz |

| C-6 | 98 - 102 | doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| -OCF₃ | 118 - 122 | quartet (q) | ¹J(C-F) ≈ 255-260 Hz |

Expertise in Interpretation: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF). The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms, also with a large ¹JCF. The other aromatic carbons will show smaller couplings to the ring fluorine depending on their proximity.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. Two distinct signals are expected for this compound.

Predicted ¹⁹F NMR Data:

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -115 | triplet (t) or doublet of doublets (dd) |

| -OCF₃ | -58 to -62 | singlet (s) |

Authoritative Grounding: The chemical shift of the aromatic fluorine is influenced by the electronic effects of the other substituents. The trifluoromethoxy group's fluorine atoms are generally observed in a characteristic region and typically do not show significant coupling to the aromatic protons or the other fluorine atom over five bonds. The aromatic fluorine will be coupled to the ortho and para protons.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a standard one-pulse experiment.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).[1]

-

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Fluoro-5-(trifluoromethoxy)aniline, a compound of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the aniline scaffold imparts unique stereoelectronic properties that dictate its three-dimensional architecture and potential intermolecular interactions. This document synthesizes theoretical principles with spectral data from analogous compounds to offer a detailed understanding of its synthesis, spectroscopic signature, and conformational landscape.

Introduction: The Significance of Fluorinated Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers. The introduction of fluorine-containing substituents has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and biological properties.[1] The trifluoromethoxy group (-OCF3) and the fluorine atom are particularly notable for their ability to influence lipophilicity, metabolic stability, and binding affinity.[1][2] this compound presents a fascinating case study in the interplay of these two distinct fluorine-based functionalities on a common aromatic core. Understanding its molecular structure and conformational dynamics is paramount for harnessing its potential in the rational design of novel chemical entities.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1352999-96-2 | [3][4] |

| Molecular Formula | C7H5F4NO | [3][4] |

| Molecular Weight | 195.12 g/mol | [4] |

| LogP | 2.72 (Predicted) | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Synthesis of this compound

Proposed Synthetic Workflow

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Trifluoromethylation of 3-Fluoro-5-nitrophenol: 3-Fluoro-5-nitrophenol would serve as a potential starting material. The trifluoromethylation of the phenolic hydroxyl group could be achieved using a variety of reagents, such as trifluoromethyl iodide (CF3I) in the presence of a copper catalyst, or other modern trifluoromethylating agents. This step would yield 3-fluoro-5-nitro-1-(trifluoromethoxy)benzene.

-

Reduction of the Nitro Group: The nitro group of 3-fluoro-5-nitro-1-(trifluoromethoxy)benzene can then be reduced to the corresponding amine. Standard reduction conditions, such as catalytic hydrogenation (e.g., H2 over Palladium on carbon) or treatment with a reducing agent like tin(II) chloride (SnCl2) in hydrochloric acid, would be applicable.

-

Purification: The final product, this compound, would be purified using standard laboratory techniques such as column chromatography or distillation.

Spectroscopic Characterization (Predicted)

Direct experimental spectra for this compound are not widely published. However, a detailed prediction of its key spectroscopic features can be made by analyzing the spectra of closely related analogs.

1H NMR

The 1H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the fluorine and trifluoromethoxy groups, and the electron-donating amino group. The protons will likely appear as multiplets due to coupling with each other and with the fluorine atom. The amino (-NH2) protons will appear as a broad singlet.

13C NMR

The 13C NMR spectrum will display signals for the seven carbon atoms. The carbon atoms directly bonded to fluorine and the trifluoromethoxy group will exhibit characteristic splitting patterns (C-F coupling). The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

19F NMR

The 19F NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethoxy group. The signal for the -OCF3 group will appear as a singlet, while the signal for the aromatic fluorine will likely be a multiplet due to coupling with the neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3300-3500 cm-1, characteristic of a primary amine.

-

C-F stretching: Strong absorptions in the 1100-1400 cm-1 region.

-

C-O stretching: A strong band around 1250 cm-1 for the aryl ether linkage.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm-1 region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) at m/z = 195. The fragmentation pattern will likely involve the loss of fluorine, the trifluoromethoxy group, and other characteristic fragments.

Conformational Analysis: The Influence of Stereoelectronic Effects

The three-dimensional shape of this compound is primarily dictated by the rotational preferences of the amino and trifluoromethoxy groups relative to the plane of the benzene ring. These preferences are governed by a combination of steric and stereoelectronic effects.

The Perpendicular Preference of the Trifluoromethoxy Group

A key conformational feature of aryl trifluoromethoxy compounds is the strong preference for the Caryl-O-CF3 bond to be oriented perpendicular to the plane of the aromatic ring.[2][7] This is in stark contrast to anisole (methoxybenzene), where the methoxy group is typically coplanar with the ring.[7] This perpendicular arrangement minimizes unfavorable steric interactions between the bulky trifluoromethyl group and the ortho-hydrogens of the benzene ring. Furthermore, it allows for favorable hyperconjugative interactions between the oxygen lone pairs and the σ* orbitals of the C-F bonds.

The Role of the Fluorine Substituent

The fluorine atom at the 3-position also exerts a significant influence on the molecule's electronic properties and conformation through the gauche effect.[7] The gauche effect describes the tendency of certain substituents to adopt a gauche conformation (a 60° dihedral angle) rather than the sterically less hindered anti conformation. This is due to stabilizing hyperconjugative interactions. In the context of this compound, the fluorine atom will influence the electron distribution within the ring and may participate in intramolecular interactions that stabilize specific conformations.

Overall Predicted Conformation

The interplay of these effects suggests that the most stable conformation of this compound will feature the trifluoromethoxy group oriented roughly perpendicular to the benzene ring. The amino group is expected to be largely planar with the ring to maximize resonance stabilization.

Figure 2: Factors influencing the conformation of the molecule.

Potential Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of this compound make it an attractive building block for various applications:

-

Medicinal Chemistry: The trifluoromethoxy group is known to enhance metabolic stability and cell membrane permeability of drug candidates.[1] The fluorine atom can modulate pKa and serve as a site for hydrogen bonding. Therefore, this aniline derivative is a valuable scaffold for the synthesis of novel bioactive molecules targeting a range of therapeutic areas.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated substituents can lead to the development of more potent and selective herbicides and pesticides.

-

Materials Science: The polarity and stability imparted by the fluoro- and trifluoromethoxy groups can be exploited in the design of advanced polymers, liquid crystals, and other functional materials with tailored properties.

Conclusion

This compound is a molecule whose structure and conformation are governed by a sophisticated interplay of stereoelectronic effects. While direct experimental data remains limited, a robust understanding of its properties can be achieved through the analysis of related compounds and the application of fundamental chemical principles. The perpendicular orientation of the trifluoromethoxy group is a defining feature of its three-dimensional structure. This technical guide provides a foundational understanding for researchers and scientists working with this and similar fluorinated scaffolds, enabling more informed decisions in the design and synthesis of next-generation chemical entities.

References

-

Wikipedia. (n.d.). Stereoelectronic effect. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

- Allinger, N. L., Maul, J. J., & Hickey, M. J. (1976). Conformational analysis. LXXIV. Phenol and anisole derivatives. The Journal of Organic Chemistry, 41(16), 2747–2753.

- Vertex AI Search. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- Triolo, A., Celso, F., et al. (2020). Structure of anisole derivatives by total neutron and X-ray scattering: Evidences of weak C H⋯O and C H⋯π interactions in the liquid state. Journal of Molecular Liquids, 314, 113645.

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643.

- National Center for Biotechnology Information. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107).

- Research Collection. (n.d.). Using fluorine stereoelectronic effects to control molecular topology in transition metal complexes.

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5865.

- Request PDF. (n.d.).

- PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5158.

- ResearchGate. (2009). Conformational analysis of anilinonaphthalenesulfonate derivatives. I.

- ACS Publications. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1778-1789.

- ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a....

- SpectraBase. (n.d.). 3-TRIFLUOROMETHYL-BIS-(TRIMETHYLSILYL)-ANILINE - Optional[19F NMR] - Chemical Shifts.

-

Amerigo Scientific. (n.d.). 3-Fluoro-5-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]

- ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

-

lookchem. (n.d.). Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline. Retrieved from [Link]

- Scribd. (n.d.).

-

Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

- ATB. (n.d.). 3-(Trifluoromethyl)aniline | C7H6F3N | MD Topology | NMR | X-Ray.

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethoxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-5-(3,3,3-trifluoropropoxymethyl)aniline. Retrieved from [Link]

- AppsLab Library. (2017). Related substances analysis of 3-(trifluoromethyl) aniline.

- Sigma-Aldrich. (n.d.). 3,5-Bis(trifluoromethyl)aniline 97.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1352999-96-2|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

A Technical Guide to the Reactivity and Electronic Effects of the Trifluoromethoxy Group in Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in medicinal chemistry and materials science, imparting unique electronic and physicochemical properties to aromatic systems. This in-depth technical guide explores the profound influence of the -OCF₃ group on the reactivity and electronic landscape of anilines. We will dissect the interplay of its potent electron-withdrawing inductive effects and modest resonance contributions, which fundamentally alter the basicity, nucleophilicity, and regioselectivity of electrophilic aromatic substitution reactions. This guide provides field-proven insights, detailed experimental protocols, and a robust theoretical framework to empower researchers in leveraging the distinct characteristics of trifluoromethoxy-substituted anilines for the rational design of novel pharmaceuticals and advanced materials.

Introduction: The Rise of a "Super-Halogen"

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery.[1] Among these, the trifluoromethoxy (-OCF₃) group is increasingly recognized for its ability to modulate key molecular properties. Often dubbed a "super-halogen" or "pseudo-halogen," its electronic and steric characteristics are distinct from both its methoxy (-OCH₃) analogue and the trifluoromethyl (-CF₃) group.[2] The trifluoromethoxy group is strongly electron-withdrawing, a property that can influence the pKa of nearby acidic or basic groups and modulate interactions with biological targets.[3] This guide will focus on the impact of this unique substituent on the aniline scaffold, a fundamental building block in a vast array of pharmaceuticals and agrochemicals.[4] Understanding the electronic perturbations and consequent reactivity changes induced by the -OCF₃ group is paramount for its effective utilization in molecular design.

The Electronic Signature of the Trifluoromethoxy Group

The electronic influence of the trifluoromethoxy group is a complex interplay of inductive and resonance effects, which are significantly different from the more familiar methoxy group.

Inductive and Resonance Effects

The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing inductive effect (-I), significantly decreasing the electron density of the aromatic ring.[5] Unlike the methoxy group, which is a strong resonance donor (+M), the resonance donation from the oxygen in the -OCF₃ group is substantially diminished due to the electron-withdrawing pull of the fluorine atoms.[6] This results in the -OCF₃ group being a net electron-withdrawing substituent.[7]

Figure 1: Dominant electronic effects of the trifluoromethoxy group on an aniline ring.

Impact on Basicity and Nucleophilicity

The strong electron-withdrawing nature of the -OCF₃ group has a profound impact on the basicity of the aniline nitrogen. By pulling electron density away from the aromatic ring and, consequently, from the amino group, the lone pair of electrons on the nitrogen becomes less available for protonation. This leads to a significant decrease in the pKa of trifluoromethoxy-substituted anilines compared to aniline itself.

This reduction in electron density at the nitrogen atom also directly translates to decreased nucleophilicity.[8] Trifluoromethoxy anilines are generally less reactive towards electrophiles in reactions involving the amino group, such as acylation or alkylation, when compared to their non-fluorinated counterparts.

Quantitative Assessment: Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). These values provide a measure of the electron-donating or electron-withdrawing nature of a substituent in the meta (σm) and para (σp) positions.

| Substituent | σm | σp |

| -OCH₃ | 0.12 | -0.27 |

| -OCF₃ | 0.35 | 0.35 |

| -CF₃ | 0.43 | 0.54 |

| -Cl | 0.37 | 0.23 |

| -NO₂ | 0.71 | 0.78 |

Table 1: Hammett Substituent Constants.[9][10][11]

The positive Hammett constants for the -OCF₃ group in both the meta and para positions confirm its electron-withdrawing character. Notably, the σp value is significantly more positive than that of the -OCH₃ group, highlighting the dramatic electronic shift upon trifluorination of the methoxy group.

Reactivity in Electrophilic Aromatic Substitution

The electronic perturbations caused by the trifluoromethoxy group also dictate the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on the aniline ring.

Directing Effects

Despite its overall deactivating, electron-withdrawing nature, the trifluoromethoxy group is an ortho, para-director in electrophilic aromatic substitution.[7] This is attributed to the ability of the oxygen lone pairs to stabilize the arenium ion intermediate through resonance at the ortho and para positions. However, the strong deactivating effect means that harsher reaction conditions are often required compared to reactions with aniline or anisole. For N-acetyl-(trifluoromethoxy)anilines, nitration shows a pronounced preference for para substitution.[2]

Figure 2: Regioselectivity in electrophilic aromatic substitution of trifluoromethoxy aniline.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties imparted by the trifluoromethoxy group make it a valuable tool in drug design.[12][13]

-

Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1] The Hansch lipophilicity parameter (π) for -OCF₃ is approximately +1.04.[3]

-

Improved Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are exceptionally strong, making it resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3][5] This can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[14]

-

Modulation of Binding Affinity: The electron-withdrawing nature of the -OCF₃ group can alter the electronic distribution of a molecule, potentially leading to stronger interactions with biological targets.[14][15] The unique orthogonal orientation of the O-CF₃ bond relative to the aromatic ring can also provide additional binding affinity in drug-target complexes.[16][17]

Trifluoromethoxy aniline derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents and neuroprotective agents.[4][18][19][20]

Experimental Protocols

Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives

A modern and effective method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular -OCF₃ migration.[21][22]

Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxylamine

-

To a solution of the N-aryl-N-hydroxylamine derivative (1.0 equiv) in a suitable solvent (e.g., chloroform) at room temperature, add a catalytic amount of a weak base such as cesium carbonate (Cs₂CO₃).

-

Add an electrophilic trifluoromethylating reagent, such as Togni's reagent II (1.1 equiv), portion-wise over 10-15 minutes.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the O-trifluoromethylated intermediate.

Step 2: Intramolecular -OCF₃ Migration

-

Dissolve the crude O-trifluoromethylated intermediate from Step 1 in a high-boiling point solvent such as nitromethane.

-

Heat the reaction mixture to 120 °C and monitor the progress of the migration by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired ortho-trifluoromethoxylated aniline derivative.

This protocol is generally applicable to a wide range of substrates and is amenable to gram-scale synthesis.[21]

Figure 3: Workflow for the synthesis of ortho-trifluoromethoxylated anilines.

Characterization Techniques

The synthesized trifluoromethoxy anilines can be characterized using a suite of spectroscopic techniques:

-

NMR Spectroscopy:

-

¹H NMR: Provides information on the proton environment of the molecule.[23][24]

-

¹³C NMR: Confirms the carbon skeleton and the presence of the -OCF₃ group.[25]

-

¹⁹F NMR: A crucial technique for confirming the presence and purity of the trifluoromethoxy group, which typically exhibits a singlet in the spectrum.[25][26]

-

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional group vibrations. Computational studies can aid in the assignment of vibrational frequencies.[27][28]

Conclusion

The trifluoromethoxy group exerts a powerful and multifaceted influence on the electronic properties and reactivity of the aniline scaffold. Its strong electron-withdrawing inductive effect dominates, leading to decreased basicity and nucleophilicity of the amino group. In electrophilic aromatic substitution, it acts as a deactivating but ortho, para-directing substituent. These unique characteristics have cemented the role of trifluoromethoxy anilines as invaluable building blocks in the design of pharmaceuticals and advanced materials with enhanced properties such as increased lipophilicity and metabolic stability. A thorough understanding of the principles outlined in this guide will enable researchers to harness the full potential of this remarkable functional group in their scientific endeavors.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. (2025, October 16). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved January 19, 2026, from [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

Trifluoromethoxy-containing pharmaceutical drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals. Retrieved January 19, 2026, from [Link]

-

Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2015, November 16). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. (n.d.). Retrieved January 19, 2026, from [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016, January 19). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). (n.d.). Retrieved January 19, 2026, from [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

-

The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]

-

Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015, October 7). Chemical Science (RSC Publishing). Retrieved January 19, 2026, from [Link]

-

The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. (2023, September 18). Open Research@CSIR-NIScPR. Retrieved January 19, 2026, from [Link]

-

Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (2025, August 6). Retrieved January 19, 2026, from [Link]

-

4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF. (2025, August 8). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

-

The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent | Request PDF. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. (n.d.). Retrieved January 19, 2026, from [Link]

-

Selection of Hammett constant σ + values for selected func- tional... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Trifluoromethylarylation of alkenes using anilines. (2023, October 27). Chemical Science (RSC Publishing). Retrieved January 19, 2026, from [Link]

-

2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

4-(Trifluoromethoxy)aniline - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]

-

Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

-

An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025, August 28). Chair of Analytical Chemistry. Retrieved January 19, 2026, from [Link]

-

Hammett equation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. Retrieved January 19, 2026, from [Link]

-

Evaluating the Nucleophilicity of Substituted Aniline Derivatives. (2022, May 13). r/OrganicChemistry. Retrieved January 19, 2026, from [Link]

-

Computational studies of Distinct Anilines for Electrooptical properties. (2020, December 6). ResearchGate. Retrieved January 19, 2026, from [Link]

-

correlation-between-hardness-and-basicity-pka-of-substituted-anilines.pdf. (2009, November 21). TSI Journals. Retrieved January 19, 2026, from [Link]

-

2-(trifluoromethoxy)aniline (C7H6F3NO). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. reddit.com [reddit.com]

- 9. homepages.bluffton.edu [homepages.bluffton.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]

- 21. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. spectrabase.com [spectrabase.com]

- 24. dev.spectrabase.com [dev.spectrabase.com]

- 25. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. rsc.org [rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Potential applications of 3-Fluoro-5-(trifluoromethoxy)aniline in medicinal chemistry

A-Whitepaper

For Internal Distribution

Abstract

The deliberate incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of 3-Fluoro-5-(trifluoromethoxy)aniline , a uniquely substituted aniline that serves as a high-value building block in drug discovery programs. We will dissect the synergistic effects of the meta-positioned fluoro and trifluoromethoxy groups on molecular properties, including metabolic stability, lipophilicity, and target engagement. This document will explore its synthetic utility, present case studies of its application, and provide actionable experimental protocols to facilitate its integration into active research pipelines. The strategic deployment of this reagent can significantly enhance the drug-like properties of lead compounds, accelerating the path to viable clinical candidates.

Introduction: The Strategic Advantage of Fluorination

In drug design, modifying molecular scaffolds with specific chemical groups is a key strategy to enhance biological and physicochemical properties.[1][2] The introduction of fluorine atoms or fluorine-containing groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Two of the most impactful moieties in this regard are the single fluorine atom and the trifluoromethoxy (-OCF₃) group.

-

Fluorine Atom: A single fluorine atom can act as a bioisostere for a hydrogen atom, yet its high electronegativity alters the local electronic environment.[4][5] This is often used to block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[4][5][6]

-

Trifluoromethoxy (-OCF₃) Group: This group is particularly valuable for its significant impact on lipophilicity.[7] The -OCF₃ group is one of the most lipophilic substituents used in drug design, which can dramatically improve a molecule's ability to permeate biological membranes.[7] Furthermore, it is a strong electron-withdrawing group and is metabolically robust, showing high stability against O-detrifluoromethylation.[8]

The subject of this guide, This compound , combines these features onto a single, synthetically versatile aromatic amine core. The meta-substitution pattern provides a unique electronic and steric profile, making it a powerful tool for fine-tuning drug candidates.

Physicochemical Profile and Strategic Implications

The substitution on the aniline ring dictates its utility. The placement of a fluorine atom and a trifluoromethoxy group at the 3- and 5-positions, respectively, confers a distinct set of properties that are highly advantageous in a medicinal chemistry context.

| Property | Influence of Substituents | Strategic Advantage in Drug Design |

| Lipophilicity (LogP) | The -OCF₃ group is strongly lipophilic (Hansch π ≈ +1.04), significantly increasing the overall LogP of the molecule.[7] | Enhanced membrane permeability (e.g., intestinal absorption, blood-brain barrier penetration) and potentially improved binding in hydrophobic pockets of target proteins.[2][7] |

| Metabolic Stability | The C-F bond is exceptionally strong, and the -OCF₃ group is highly resistant to oxidative metabolism.[2][8] The fluorine at C3 can also serve as a "metabolic block," preventing hydroxylation at that position.[6] | Reduced metabolic clearance, leading to a longer in vivo half-life, lower required doses, and potentially reduced patient-to-patient variability.[3][6] |

| pKa (Acidity of Anilinium Ion) | Both the fluoro and trifluoromethoxy groups are strongly electron-withdrawing, which decreases the basicity of the aniline nitrogen. | Modulates the ionization state of the molecule at physiological pH. A lower pKa can reduce off-target interactions with aminergic GPCRs and ion channels, and can fine-tune solubility and binding characteristics. |

| Target Interactions | The trifluoromethyl group can participate in favorable non-covalent interactions, such as dipole-dipole and halogen bonding, within a protein's binding pocket.[3] | Increased binding affinity and selectivity for the biological target. The unique electronic nature of the substituted ring can lead to novel and potent interactions.[3] |

Synthetic Utility and Key Transformations

This compound is a versatile intermediate for constructing a wide array of core scaffolds used in pharmaceuticals. The primary amino group is a synthetic handle for numerous transformations.

Caption: Synthetic pathways from this compound.

This aniline is a key precursor for building molecules with applications as CNS agents, anti-inflammatory drugs, and kinase inhibitors.[9] Its derivatives are frequently found in structure-activity relationship (SAR) studies.[9]

Case Study: Application in Kinase Inhibitor Scaffolds

While specific, publicly disclosed drug candidates containing the exact this compound moiety are proprietary, we can extrapolate its utility from analogous structures. Many kinase inhibitors utilize a substituted aniline as a "hinge-binding" motif. The unique electronic and steric properties of this building block make it an excellent candidate for optimizing such interactions.

For example, in the design of inhibitors targeting a hypothetical kinase, the 3-fluoro substituent could form a critical hydrogen bond with a backbone amide in the hinge region, while the 5-trifluoromethoxy group projects into a hydrophobic pocket, displacing water molecules and increasing binding affinity.

Caption: Integration into a typical drug discovery pipeline.

Experimental Protocol: Synthesis of a Representative N-Aryl Amide

This protocol details a standard amide coupling reaction, a fundamental step for integrating this compound into a lead series.

Objective: To synthesize N-(3-fluoro-5-(trifluoromethoxy)phenyl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise.

-

Acylation: Slowly add benzoyl chloride (1.1 eq) to the stirred solution. A precipitate (triethylammonium chloride) may form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient to afford the pure amide product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and LC-MS analysis.

Conclusion and Future Perspectives

This compound is more than a simple building block; it is a strategic tool for overcoming common challenges in drug discovery, particularly concerning metabolic stability and bioavailability.[10] Its unique combination of a metabolic block (F) and a lipophilic, stable modulator (-OCF₃) provides medicinal chemists with a powerful lever to fine-tune the properties of lead compounds. As synthetic methodologies for fluorinated compounds continue to advance, the accessibility and application of such exquisitely functionalized intermediates will undoubtedly grow, paving the way for the development of safer and more effective therapeutics. We strongly encourage our research teams to consider this and similar reagents when embarking on lead optimization campaigns.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. Dakenchem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. PubMed.

- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. Chembe....

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.

- Maximizing Pharmaceutical Synthesis with 3-(Trifluoromethoxy)aniline. Chem....

- Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH.

- Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry.

- This compound hydrochloride. MySkinRecipes.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- 3-(Trifluoromethyl)aniline Hydrochloride|High-Quality RUO. Benchchem.

- This compound. Fluorochem.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central.

- 3-Methoxy-5-(trifluoromethyl)aniline. Chem-Impex.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound hydrochloride [myskinrecipes.com]

- 10. nbinno.com [nbinno.com]

The Strategic deployment of 3-Fluoro-5-(trifluoromethoxy)aniline in Modern Organic Synthesis: A Technical Guide

Introduction: The Rise of Fluorinated Building Blocks